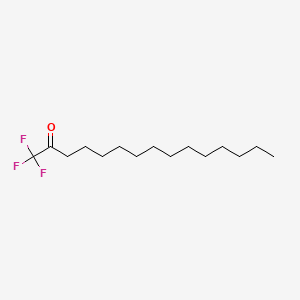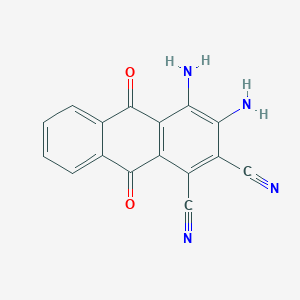
3,4-Diamino-9,10-dioxoanthracene-1,2-dicarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Diamino-9,10-dioxoanthracene-1,2-dicarbonitrile is a chemical compound with the molecular formula C16H8N4O2. It is a derivative of anthraquinone, characterized by the presence of amino and cyano groups. This compound is known for its applications in the synthesis of dyes and pigments, as well as its potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions: 3,4-Diamino-9,10-dioxoanthracene-1,2-dicarbonitrile can be synthesized from 1,4-diaminoanthraquinone-2-sulfonic acid or 1,4-diaminoanthraquinone-2,3-disulfonic acid. The reaction involves the use of sodium cyanide in an aqueous alkaline solution or in amides .
Industrial Production Methods: The industrial production of this compound typically follows the same synthetic routes as mentioned above. The process is optimized for large-scale production, ensuring high yield and purity of the final product .
化学反応の分析
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different properties and applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinonic derivatives, while reduction can produce hydroquinone derivatives .
科学的研究の応用
3,4-Diamino-9,10-dioxoanthracene-1,2-dicarbonitrile has a wide range of applications in scientific research:
作用機序
The mechanism of action of 3,4-Diamino-9,10-dioxoanthracene-1,2-dicarbonitrile involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is believed to be mediated through the inhibition of topoisomerase enzymes, leading to DNA damage and apoptosis in cancer cells . Additionally, its antibacterial and antifungal activities are thought to result from the disruption of microbial cell membranes and inhibition of essential enzymes .
類似化合物との比較
- 1,4-Diamino-2,3-dicyanoanthraquinone
- 1,4-Diamino-9,10-dioxoanthracene-2,3-dicarbonitrile
- 1,4-Diamino-9,10-dihydro-9,10-dioxo-2,3-anthracenedicarbonitrile
Comparison: 3,4-Diamino-9,10-dioxoanthracene-1,2-dicarbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications. For example, its position of amino and cyano groups can influence its interaction with biological targets and its effectiveness as a dye intermediate .
特性
分子式 |
C16H8N4O2 |
|---|---|
分子量 |
288.26 g/mol |
IUPAC名 |
3,4-diamino-9,10-dioxoanthracene-1,2-dicarbonitrile |
InChI |
InChI=1S/C16H8N4O2/c17-5-9-10(6-18)13(19)14(20)12-11(9)15(21)7-3-1-2-4-8(7)16(12)22/h1-4H,19-20H2 |
InChIキー |
RHIORURLJINXIZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C(=C3C#N)C#N)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-tert-Butyl-3-naphthalen-2-ylmethyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamine](/img/structure/B15287928.png)
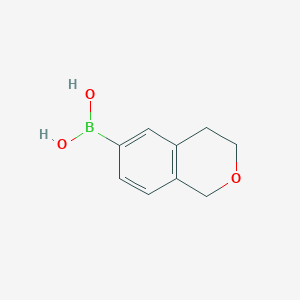
![2-[11-[3-(dimethylamino)propyl]-11-hydroxy-6H-benzo[c][1]benzoxepin-2-yl]acetic acid](/img/structure/B15287936.png)
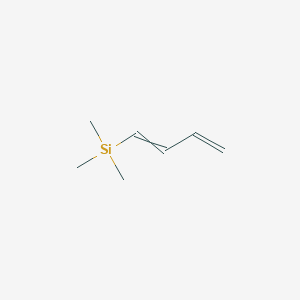
![dipotassium;(2S,3S,5R,6R)-3,4,5-trihydroxy-6-[[(3R,5R,7S,8R,9S,10S,13R,14S,17R)-7-hydroxy-10,13-dimethyl-17-[(2R)-5-oxo-5-(2-sulfonatoethylamino)pentan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylate](/img/structure/B15287943.png)
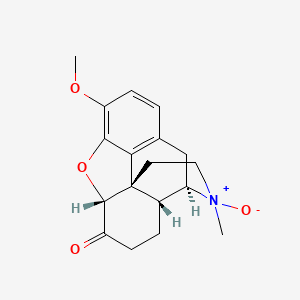
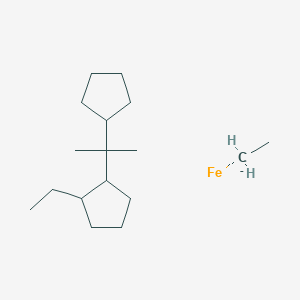
![(2S, 4S)-2-[[(3-carboxyphenyl)amino]carbonyl]-4-mercapto-1-(4-nitrobenzyl)pyrrolidinecarboxylate](/img/structure/B15287959.png)
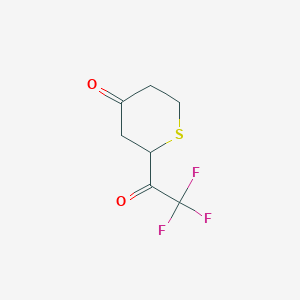
![4-[2-(2-Amino-4-oxo-3,5-dihydropyrrolo[3,2-d]pyrimidin-7-yl)ethyl]benzoic acid](/img/structure/B15287982.png)

![2-amino-N-[4-bromo-2-(2-chlorobenzoyl)phenyl]acetamide](/img/structure/B15287988.png)

